molecular formula C9H13NO B1581544 2-Methoxyphenethylamine CAS No. 2045-79-6

2-Methoxyphenethylamine

Cat. No.: B1581544
CAS No.: 2045-79-6
M. Wt: 151.21 g/mol
InChI Key: WSWPCNMLEVZGSM-UHFFFAOYSA-N
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Description

2-Methoxyphenethylamine, also known as 2-(2-Methoxyphenyl)ethylamine, is an organic compound with the molecular formula C9H13NO. It is a derivative of phenethylamine, where a methoxy group is attached to the benzene ring.

Scientific Research Applications

2-Methoxyphenethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Safety and Hazards

2-Methoxyphenethylamine is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 2-Methoxyphenethylamine involves the reaction of 2-methoxybenzyl chloride with ammonia or an amine under basic conditions. Another method includes the reduction of 2-methoxyphenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound can involve multi-step synthesis starting from guaiacol. The process includes the formation of 2-(2-methoxyphenoxy)ethanol, followed by chlorination to produce 2-(2-methoxyphenoxy)chloroethane, and finally, reaction with ammonia to yield this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxyphenethylamine involves its interaction with various molecular targets, including receptors and enzymes. It can act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Similar structure but with the methoxy group at the para position.

    Phenethylamine: The parent compound without the methoxy substitution.

    2-Methoxyphenylacetonitrile: A nitrile derivative of 2-Methoxyphenethylamine.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect its interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWPCNMLEVZGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174412
Record name 4-Methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045-79-6
Record name 2-Methoxyphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2045-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87YWS9XM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedures C and D from 2-methoxyphenylacetic acid and methylamine.
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Synthesis routes and methods II

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 1-methoxy-2-(2-nitro-vinyl)-benzene (I-13a: 4.5 g, 25.1396 mmol) in dry THF (50 mL) was reacted with LAH (1.91 g, 50.2793 mmol) in dry THF (50 mL) to afford 2.7 g of the crude product which was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-methoxyphenethylamine in chemical synthesis?

A: this compound serves as a key component in synthesizing organometallic catalysts, specifically ortho-palladated complexes. These complexes have proven highly effective in catalyzing carbon-carbon bond formation reactions, particularly the Heck and Suzuki-Miyaura cross-coupling reactions [, ].

Q2: How do these ortho-palladated complexes, derived from this compound, enhance chemical reactions?

A: These complexes, when used in catalytic amounts, significantly improve the efficiency of Heck and Suzuki-Miyaura reactions. They facilitate the coupling of aryl halides with alkenes (Heck reaction) [] and arylboronic acids (Suzuki-Miyaura reaction) [], leading to the formation of new carbon-carbon bonds. This catalytic activity is crucial for synthesizing complex organic molecules.

Q3: Are there any advantages to using these this compound-derived catalysts compared to conventional methods?

A3: Yes, research indicates that these catalysts offer several advantages:

  • High Efficiency: They enable high product yields even when used in low concentrations [, ].
  • Microwave Compatibility: These catalysts demonstrate compatibility with microwave irradiation, significantly accelerating reaction rates and often resulting in even higher yields compared to conventional heating [, ].

Q4: Beyond its use in catalysts, what other research has been conducted on this compound?

A: Researchers have also investigated the partitioning behavior of this compound. A study examined its distribution in a system containing a room-temperature ionic liquid and water, comparing it to traditional organic solvent/water systems []. This research provides insights into the compound's solubility and potential for extraction and separation processes.

Q5: What is the significance of studying the oxidation of phenethylamine derivatives like this compound?

A: Understanding the oxidation of phenethylamine derivatives, including this compound, is crucial due to their structural similarity to biologically active compounds. Research explored the oxidation rates of various substituted phenethylamines by amine oxidase enzymes []. This information contributes to our knowledge of drug metabolism, as amine oxidases play a role in metabolizing various drugs and endogenous compounds.

Q6: How does the position of the methoxy group on the phenethylamine ring influence its oxidation rate?

A: Research indicates that the position of the methoxy group significantly impacts the oxidation rate by amine oxidase. 2-Methoxyphenethylamines exhibit faster oxidation rates compared to their 3- and 4-methoxy isomers []. This difference highlights the importance of structural features in influencing the biological activity and metabolism of compounds.

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